molecular formula C17H15ClN4O3 B14935251 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

Cat. No.: B14935251
M. Wt: 358.8 g/mol
InChI Key: SYVIQOGTZBCKED-UHFFFAOYSA-N
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Description

This compound (hereafter referred to as the "target compound") is a synthetic small molecule with the molecular formula C₁₈H₁₅ClN₄O₃ and a molecular weight of 358.78 g/mol. It features a 1,2,4-oxadiazole core substituted with a 2-chlorophenyl group at position 3 and a propanamide linker terminating in a 6-methoxypyridin-3-yl amine moiety (SMILES: COc1ccc(cn1)NC(=O)CCc1onc(n1)c1ccccc1Cl) . The compound is supplied as a dry powder and adheres to Lipinski’s rule of five, suggesting favorable drug-likeness . Its structural uniqueness lies in the combination of a halogenated aromatic ring and a methoxy-substituted pyridine, which may influence solubility, receptor binding, and metabolic stability.

Properties

Molecular Formula

C17H15ClN4O3

Molecular Weight

358.8 g/mol

IUPAC Name

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide

InChI

InChI=1S/C17H15ClN4O3/c1-24-15-8-6-11(10-19-15)20-14(23)7-9-16-21-17(22-25-16)12-4-2-3-5-13(12)18/h2-6,8,10H,7,9H2,1H3,(H,20,23)

InChI Key

SYVIQOGTZBCKED-UHFFFAOYSA-N

Canonical SMILES

COC1=NC=C(C=C1)NC(=O)CCC2=NC(=NO2)C3=CC=CC=C3Cl

Origin of Product

United States

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide typically involves multiple steps, starting with the preparation of the oxadiazole ring. One common method involves the cyclization of a hydrazide with a nitrile oxide. The chlorophenyl group is introduced through a substitution reaction, and the methoxypyridinyl group is added via a coupling reaction. The final step involves the formation of the propanamide linkage under mild conditions to avoid decomposition of the sensitive oxadiazole ring.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to increase yield and reduce costs. This can include the use of continuous flow reactors to ensure precise control over reaction conditions and the use of catalysts to enhance reaction rates. Additionally, purification steps such as recrystallization and chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen atoms or to convert nitro groups to amines.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.

    Substitution: Nucleophiles like sodium methoxide (NaOMe) and potassium tert-butoxide (KOtBu) are employed under basic conditions.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield carboxylic acids or ketones, while reduction can produce amines or alcohols. Substitution reactions can result in a variety of substituted derivatives, depending on the nucleophile used.

Scientific Research Applications

3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide has several applications in scientific research:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a ligand in coordination chemistry.

    Biology: The compound is studied for its potential as a bioactive molecule with antimicrobial and anticancer properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases, including cancer and infectious diseases.

    Industry: It is used in the development of new materials with unique properties, such as polymers and nanomaterials.

Mechanism of Action

The mechanism of action of 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, it may inhibit the activity of certain kinases, leading to the suppression of cell proliferation in cancer cells. The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Functional Analogues

The target compound belongs to a class of 1,2,4-oxadiazole derivatives, which are widely explored for diverse pharmacological activities. Key structural analogs and their properties are summarized below:

Table 1: Comparative Structural and Pharmacological Profiles
Compound Name Oxadiazole Substituent Amine Substituent Molecular Weight (g/mol) Reported Activity/Notes Source
Target Compound 2-Chlorophenyl 6-Methoxypyridin-3-yl 358.78 N/A (under investigation)
C22 (Antituberculosis candidate) 4-Fluorophenyl 2-Methylphenyl (piperidine-linked) ~402.4* High binding affinity for Mtb targets
MA2 (CB2 agonist) 2-Chloro-4-fluorophenyl 6-Methoxyquinolin-3-amine ~450* High CB2 receptor affinity
Z2194302854 (CFTR modulator) 3-Isopropyl 4-(1-Methyl-1H-pyrazol-4-yl)pyrimidin-2-yl 342.2 Potent CFTR modulation
6a (CB2-selective compound) 2-Cyano-4-nitrophenyl 9-Ethyl-9H-carbazol-3-yl ~520* Selective CB2 binding
N-(2,3-Dimethylphenyl)-3-{3-[3-(trifluoromethyl)phenyl]-1,2,4-oxadiazol-5-yl}propanamide 3-Trifluoromethylphenyl 2,3-Dimethylphenyl ~433.3* Enhanced lipophilicity

*Calculated based on molecular formulas where explicit data were unavailable.

Key Structural Differences and Implications

Aryl Substituents on Oxadiazole Core: The target compound’s 2-chlorophenyl group contrasts with analogs bearing 4-fluorophenyl (C22), 2-chloro-4-fluorophenyl (MA2), or 3-trifluoromethylphenyl (). The 3-isopropyl substituent in Z2194302854 reduces steric hindrance, possibly enabling better interaction with CFTR channels .

Pharmacokinetic and Pharmacodynamic Comparisons

  • Lipophilicity : The trifluoromethyl group in ’s compound increases logP compared to the target compound’s chlorophenyl and methoxypyridine groups, which may balance solubility and absorption .
  • Receptor Selectivity: CB2-selective compounds (e.g., MA2, 6a) demonstrate that minor substituent changes (e.g., chloro vs. cyano groups) drastically alter receptor affinity . The target compound’s activity remains uncharacterized but could be predicted based on these trends.

Biological Activity

The compound 3-[3-(2-chlorophenyl)-1,2,4-oxadiazol-5-yl]-N-(6-methoxypyridin-3-yl)propanamide is a member of the oxadiazole family, which has garnered significant interest due to its diverse biological activities. This article provides a comprehensive overview of its biological activity, including mechanisms of action, therapeutic applications, and relevant research findings.

The compound has the following chemical characteristics:

PropertyValue
Molecular Formula C₁₉H₁₈ClN₃O₂
Molecular Weight 355.82 g/mol
LogP 4.5
Hydrogen Bond Acceptors 5
Hydrogen Bond Donors 1
Polar Surface Area 53.761 Ų

Antimicrobial Activity

Research indicates that compounds containing the oxadiazole moiety exhibit significant antimicrobial properties. Specifically, studies have shown that derivatives similar to this compound demonstrate effectiveness against various bacterial strains, including Mycobacterium tuberculosis and other mycobacteria. The mechanism is believed to involve interference with cell wall synthesis and protein synthesis pathways in bacteria.

Antitumor Effects

The compound has also been investigated for its potential antitumor effects. In vitro studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases, leading to cell cycle arrest at the S phase. This suggests a potential role as a chemotherapeutic agent in cancer treatment .

Cytotoxicity Studies

A study focusing on related oxadiazole compounds revealed selective cytotoxicity against melanoma cells compared to normal cells. The findings indicated that such compounds could be developed into novel therapeutic agents for treating resistant forms of cancer .

Case Studies and Research Findings

  • Antimycobacterial Activity : A study demonstrated that a similar oxadiazole derivative exhibited significant antimycobacterial activity, inhibiting the growth of Mycobacterium bovis with an IC50 value indicating potent efficacy.
  • Cytotoxicity in Melanoma : Another research found that a structurally related compound showed a selective cytotoxic effect on human melanoma cells, suggesting potential applications in targeted cancer therapies .
  • Mechanism of Action : The compound's mechanism involves disrupting critical biochemical pathways in target cells. In particular, it affects DNA replication and protein synthesis, which are vital for cell survival and proliferation .

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